N-(1-(苯并[d]噻唑-2-基)-3-甲基-1H-吡唑-5-基)-1,3-二甲基-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a multi-target-directed ligand (MTDL) synthesized based on a fusion technique . It’s part of a series of compounds that have been synthesized for potential use in treating neurodegenerative diseases complicated by depression .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, NMR, and Mass spectral analysis .科学研究应用
抗菌和抗真菌剂
一项研究重点关注新型类似物的合成,包括与所讨论的化学结构相关的化合物,这些化合物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。合成这些化合物是为了研究它们作为抗菌剂的潜力,突出了它们在对抗细菌感染方面的重要性 (Palkar 等人,2017 年)。此外,另一项研究通过 4-氨基-N-(苯并[d]噻唑-2-基)苯甲酰胺和吡嗪-2-甲酸之间的反应合成了一个化合物,该化合物经过筛选,具有抗菌、抗真菌和抗癌活性,表明具有广泛的潜在药理应用 (Senthilkumar 等人,2021 年)。
超分子化学和凝胶剂
在材料科学领域,已经研究了 N-(噻唑-2-基)苯甲酰胺衍生物的凝胶化行为,重点是了解甲基功能和多个非共价相互作用(如 π-π 和 S⋯O 相互作用)如何影响凝胶化行为。这项研究对于开发在药物递送和组织工程中具有潜在应用的新材料至关重要 (Yadav 和 Ballabh,2020 年)。
抗癌研究
一些研究已经合成和表征了具有结构相似性的化合物,以了解其潜在的抗癌特性。例如,合成 N-苄基-1-杂芳基-3-(三氟甲基)-1H-吡唑-5-甲酰胺的目的是设计针对参与癌症进展的特定酶的抑制剂,突出了此类化合物在肿瘤学中的治疗潜力 (Allan 等人,2009 年)。
抗氧化特性
对噻唑衍生物的研究还探讨了它们对促氧化和抗氧化过程的影响,表明在减轻氧化应激方面的潜在应用,氧化应激是包括癌症和神经退行性疾病在内的许多疾病的因素 (Shalai 等人,2021 年)。
作用机制
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s interaction with its targets is likely due to the presence of the benzothiazole ring structure .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the benzothiazole ring .
Result of Action
The result of the compound’s action is a decrease in inflammation and pain signaling due to the reduced production of thromboxane, prostaglandins, and prostacyclin . This can lead to anti-inflammatory effects, making the compound potentially useful for treating conditions associated with inflammation .
未来方向
生化分析
Biochemical Properties
It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Cellular Effects
The cellular effects of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are not well-studied. Benzothiazole derivatives have been reported to have various effects on cells. For example, some benzothiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit COX enzymes, suggesting that they may exert their effects by modulating the inflammatory response .
属性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-10-8-13(22(3)20-10)16(24)19-15-9-11(2)21-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-9H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZIWWDZNQHQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。